4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
4-methyl-1-(2-methylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-8-10-24(11-9-14)19(27)13-25-21(28)20-17(16(3)23-25)12-22-26(20)18-7-5-4-6-15(18)2/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVPPZQDMJSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, also known by its CAS number 955837-77-1, is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 379.5 g/mol. The structure incorporates a pyrazolo-pyridazine core with substituents that enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 955837-77-1 |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. A study demonstrated that the incorporation of the 4-methylpiperidine moiety enhances the lipid solubility of the compound, leading to improved absorption and increased antimicrobial efficacy. The compound showed notable activity against various strains of bacteria and fungi in vitro, suggesting its potential as a therapeutic agent in treating infections .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. It demonstrated a capacity to scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring enhance its electron-donating ability, thereby improving its antioxidant properties .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Free Radical Scavenging : Its ability to donate electrons helps neutralize reactive oxygen species (ROS), reducing cellular damage.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Candida albicans. This suggests its potential as an alternative treatment for resistant infections .
Study 2: Antioxidant Activity Assessment
In another study focused on antioxidant properties, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. It showed a significant reduction in DPPH concentration, indicating strong radical scavenging activity. This supports its potential use in formulations aimed at reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The o-tolyl group introduces steric hindrance compared to para-substituted phenyl groups (e.g., in ), which may reduce rotational freedom and enhance receptor selectivity .
- The 4-methylpiperidinyl substituent provides moderate lipophilicity compared to bulkier groups like indolinyl () or fluoropropyl-piperazine (), balancing solubility and membrane permeability .
Physicochemical Properties
Table 3: Property Comparison with Analogs
Key Findings :
- The 4-methylpiperidinyl group enhances metabolic stability compared to piperazine derivatives (e.g., ), which are prone to N-oxidation .
- The o-tolyl group reduces aqueous solubility compared to unsubstituted phenyl analogs due to increased hydrophobicity .
Pharmacological Activity
SAR Insights :
- Piperidine vs. Piperazine : Piperidine’s lower basicity (pKa ~10 vs. piperazine’s ~9) may improve blood-brain barrier penetration for CNS targets .
- Ortho-Substituent Effects : The o-tolyl group in the target compound likely reduces off-target interactions compared to para-substituted phenyl groups in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
